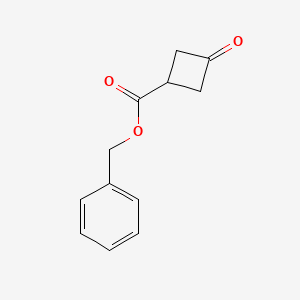

Benzyl 3-Oxocyclobutanecarboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzocyclobutenes (BCB) has been achieved through palladium-catalyzed C-H activation of methyl groups, which is an efficient catalytic system yielding a variety of substituted BCBs with high efficiency, ranging from 44-92% . This method is particularly significant as it allows for the creation of molecules that are otherwise difficult to access by other methods. The synthesis of benzo[f]isoindole-1,3-dicarboxylates has also been reported, utilizing an I2-induced 1,3-dipolar cycloaddition reaction, which proceeds in good to excellent yields and is useful for constructing compounds with biological activities . Additionally, a three-component, one-pot synthesis method has been developed for the preparation of novel heterocyclic compounds, including 2-hydroxybenzoyl-1,2-dihydropyridine-3-carboxylates and benzopyrido-1,3-oxazole-4-carboxylates, by reacting 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, r-1, c-2, t-3, t-4-1,3-Bis[2-(5-R-benzoxazolyl)]-2,4-di(4-R'-phenyl)cyclobutane, has been determined by X-ray diffraction, revealing a centrosymmetric molecule indicating a head-to-tail fashion dimerization process . Furthermore, the synthesis of tris(benzocyclobutadieno)benzene, a triangular phenylene with a completely bond-fixed cyclohexatriene ring, has been achieved, showcasing a central benzene ring in this unique form .

Chemical Reactions Analysis

The addition of nitrile oxides to benzocyclobutene has been observed, leading to the formation of 3-aryl-3a, 7b-dihydrobenzo[3,4]cyclobuta[1,2-d]isoxazoles in good yields, which is a novel reaction for 1,3-dipolar cycloaddition to cyclobutadienes . The photodimerization of trans-l-[2-(5-R-benzoxazolyl)]-2-(4-R'-phenyl) ethene has been studied, showing high stereo-selectivity and resistance to oxygen, indicating that the reaction proceeds through an excited singlet state .

Physical and Chemical Properties Analysis

The luminescent properties of yttrium benzene dicarboxylates have been studied, showing a bathochromic shift with respect to the acids and a hypsochromic shift with respect to 1,10-phenanthroline, indicating reasonable pi-pi interactions . The observation of benzocyclobutadiene by flow nuclear magnetic resonance (NMR) has been reported, which is significant due to the molecule's high reactivity and difficulty in studying it under normal conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Methodology Improvements

- An improved method for synthesizing 3-Oxocyclobutanecarboxylic acid, a relative of Benzyl 3-Oxocyclobutanecarboxylate, shows advantages such as easy operation and low cost, making it feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).

Applications in Drug Synthesis

- The photocarboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids, a process involving a benzylic radical, is reported. This method has been successfully applied in the synthesis of several drugs (Qing-Yuan Meng et al., 2019).

Pharmaceutical Research

- In pharmaceutical research, continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate has been investigated for scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a useful building block for various biologically active compounds (T. Yamashita, H. Nishikawa, & T. Kawamoto, 2019).

Catalytic Transformations

- Benzylic carboxylates and carbonates are found to react with various molecules in the presence of palladium or cobalt catalysts. This catalytic transformation at the benzylic carbons of the substrates affords benzylic substitution products, highlighting its potential in chemical synthesis (Ryoichi Kuwano, 2009).

Chelation-Assisted Catalysis

- A chelation-assisted palladium-catalyzed acyloxylation of the sp3 C–H bond of benzyl by carboxylic acid, using PhI(OAc)2 as a stoichiometric oxidant, has been described. This method tolerates a series of functional groups, expanding its utility in organic synthesis (Shouhui Zhang et al., 2010).

Safety And Hazards

When handling Benzyl 3-Oxocyclobutanecarboxylate, one should avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

benzyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGPYIKNRCXNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578694 | |

| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-Oxocyclobutanecarboxylate | |

CAS RN |

198995-91-4 | |

| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

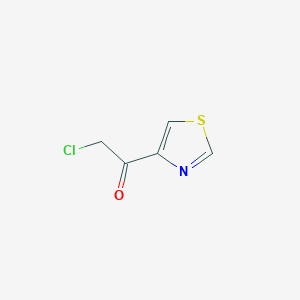

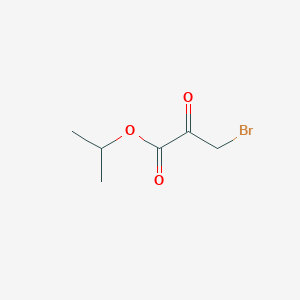

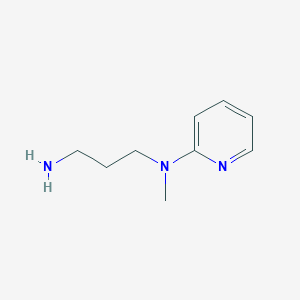

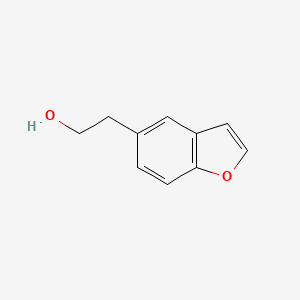

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)